molecular formula C15H11ClN2O3S B5738138 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid

3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5738138
M. Wt: 334.8 g/mol
InChI Key: WTNOPUSEQSKJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as CB-839, is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors.

Mechanism of Action

The mechanism by which CB-839 induces cell death in cancer cells needs to be elucidated to identify potential targets for drug development.
5. Drug delivery: The development of novel drug delivery systems that can improve the bioavailability and efficacy of CB-839 is an area of active research.
In conclusion, CB-839 is a promising therapeutic agent for cancer treatment that has shown significant potential in preclinical studies. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.

Advantages and Limitations for Lab Experiments

CB-839 is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer cells. However, its effectiveness may vary depending on the type of cancer and the stage of the disease. Moreover, CB-839 may have limited efficacy when used as a single agent and may need to be combined with other drugs to achieve optimal results.

Future Directions

There are several areas of research that could be explored to further understand the potential of CB-839 as a therapeutic agent for cancer. These include:
1. Combination therapy: CB-839 may need to be combined with other drugs to achieve optimal results. Further studies are needed to identify the most effective combinations.
2. Biomarker identification: Biomarkers that can predict the response of cancer cells to CB-839 need to be identified to improve patient selection and treatment outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of CB-839 in humans.
4.

Synthesis Methods

CB-839 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with thiourea to form 2-chlorobenzoyl isothiocyanate, which is then reacted with 3-aminobenzoic acid to yield CB-839.

Scientific Research Applications

CB-839 has been extensively studied in preclinical models of cancer, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. CB-839 has been shown to selectively target cancer cells that are dependent on glutamine for survival, while sparing normal cells. This makes it a promising therapeutic agent for cancer treatment.

properties

IUPAC Name

3-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c16-12-7-2-1-6-11(12)13(19)18-15(22)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNOPUSEQSKJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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